molecular formula C25H21NO6S B11092014 2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate

2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate

Cat. No.: B11092014
M. Wt: 463.5 g/mol
InChI Key: IIZLFGXNOIJTAA-KGENOOAVSA-N
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Description

2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes methoxy, oxazole, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole ring can produce various amine derivatives .

Scientific Research Applications

2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H21NO6S

Molecular Weight

463.5 g/mol

IUPAC Name

[2-methoxy-5-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H21NO6S/c1-16-4-9-19(10-5-16)24-26-21(25(27)31-24)14-18-8-13-22(30-3)23(15-18)32-33(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3/b21-14+

InChI Key

IIZLFGXNOIJTAA-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)OS(=O)(=O)C4=CC=C(C=C4)C)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)O2

Origin of Product

United States

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